

# comparative spectroscopic investigation of hexanitroethane and related compounds

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## Compound of Interest

Compound Name: Hexanitroethane

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## A Comparative Spectroscopic Analysis of Aliphatic Polynitro Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic properties of several aliphatic polynitro compounds, including tetranitromethane, 1,1-dinitroethane, and 2-nitropropane. While the primary focus was intended to be on **hexanitroethane**, a comprehensive set of its spectroscopic data is not readily available in the public domain. Therefore, this document summarizes the known spectroscopic characteristics of closely related compounds, offering a valuable reference for the identification and analysis of substances containing multiple nitro groups.

## Data Presentation

The following tables summarize the available spectroscopic data for the compared nitroalkanes.

Table 1: Infrared (IR) and Raman Spectroscopy Data

Compound	Spectroscopic Technique	Key Vibrational Modes	Wavenumber (cm <sup>-1</sup> )	Reference
Tetranitromethane	Infrared (FTIR)	Asymmetric NO <sub>2</sub> Stretch	~1600	<a href="#">[1]</a>
Symmetric NO <sub>2</sub> Stretch	~1260	<a href="#">[1]</a>		
Raman	NO <sub>2</sub> Bending/Rocking	Not Specified	<a href="#">[2]</a>	
1,1-Dinitroethane	Not Available	-	-	
2-Nitropropane	Infrared	Asymmetric NO <sub>2</sub> Stretch	~1550	<a href="#">[3]</a>
Symmetric NO <sub>2</sub> Stretch	~1365	<a href="#">[3]</a>		

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound	Nucleus	Chemical Shift (δ, ppm)	Solvent	Instrument Frequency	Reference
Tetranitromethane	<sup>13</sup> C	Not Specified	Not Specified	Jeol FX-90	<a href="#">[1]</a>
1,1-Dinitroethane	Not Available	-	-	-	
2-Nitropropane	Not Available	-	-	-	

Table 3: Mass Spectrometry (MS) Data

Compound	Ionization Method	Key Fragments (m/z)	Notes	Reference
Tetranitromethane	GC-MS (EI)	46 (NO <sub>2</sub> <sup>+</sup> ), 104, 16	Top three most intense peaks.	[1]
1,1-Dinitroethane	Not Available	-	-	
2-Nitropropane	Electron Ionization (EI)	Not Specified	Data available in NIST WebBook.	[3]

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Compound	Solvent	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )	Reference
Tetranitromethane	Not Available	-	-	
1,1-Dinitroethane	Not Specified	Spectrum Available	Not Specified	[4]
2-Nitropropane	Not Specified	Spectrum Available	Not Specified	[3]

## Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not fully available in the referenced public sources. However, general methodologies for each spectroscopic technique are described below.

### Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples like tetranitromethane and 2-nitropropane, spectra are typically acquired by placing a thin film of the neat liquid between two salt plates (e.g.,

NaCl or KBr).[5] Solid samples can be analyzed as a mull with an oil like Nujol or by pressing a pellet with KBr.[6]

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.[7]
- Data Acquisition: A background spectrum of the empty sample holder and the ambient atmosphere is first recorded and automatically subtracted from the sample spectrum.[5] The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400  $\text{cm}^{-1}$ ).[8]

### Raman Spectroscopy

- Sample Preparation: Liquid samples can be analyzed in a glass vial or capillary tube. Solid samples can be analyzed directly.
- Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector is used.[9]
- Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The data is presented as a plot of Raman intensity versus the Raman shift (in  $\text{cm}^{-1}$ ).[10]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) and placed in an NMR tube.[11]
- Instrumentation: An NMR spectrometer with a high-field superconducting magnet is used. [12]
- Data Acquisition: The sample is placed in the magnet, and a series of radiofrequency pulses are applied. The resulting free induction decay (FID) signal is detected and Fourier transformed to obtain the NMR spectrum.[13]

### Mass Spectrometry (MS)

- Sample Introduction: For volatile compounds, the sample can be introduced via a gas chromatograph (GC-MS) or a direct insertion probe.[14]

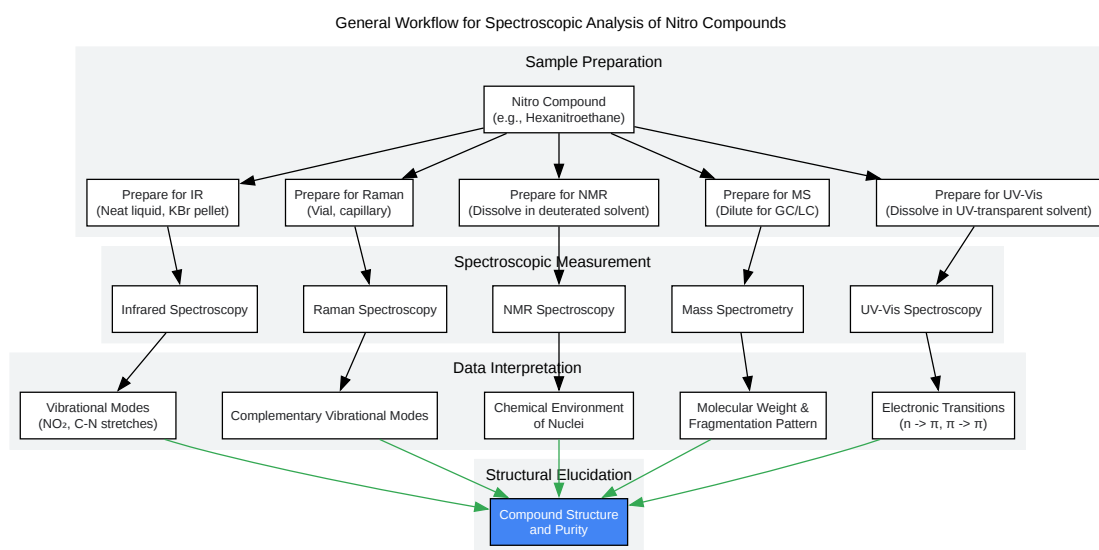
- Ionization: Electron Ionization (EI) is a common method for volatile organic compounds, where the sample molecules are bombarded with high-energy electrons.[15]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).[16]

#### Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: The sample is dissolved in a suitable solvent that is transparent in the wavelength range of interest (e.g., ethanol, hexane).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
- Data Acquisition: The absorbance of the sample solution is measured over a range of wavelengths in the ultraviolet and visible regions.

## Mandatory Visualization

### Logical Relationship for Spectroscopic Analysis of Nitro Compounds



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Caption: General workflow for the spectroscopic analysis and structural elucidation of nitro compounds.

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